(5-Bromo-2-methoxypyridin-3-yl)hydrazine physical and chemical properties
(5-Bromo-2-methoxypyridin-3-yl)hydrazine physical and chemical properties
A Technical Guide to (5-Bromo-2-methoxypyridin-3-yl)hydrazine: Physicochemical Properties and Synthetic Utility
Senior Application Scientist Note: Initial searches for the specific compound, (5-Bromo-2-methoxypyridin-3-yl)hydrazine, did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be a novel or proprietary intermediate with limited characterization in accessible literature.
To fulfill the core requirements of this request and provide a valuable resource for researchers in drug development, this guide has been expertly curated to focus on a closely related, well-documented, and commercially available analogue: (5-Bromopyridin-2-yl)hydrazine (CAS No. 77992-44-0). This compound shares the key functional motifs—a brominated pyridine ring and a reactive hydrazine group—that are of significant interest in medicinal chemistry. The principles, protocols, and analytical insights discussed herein are directly applicable to the hypothetical handling and reactivity of the originally requested molecule.
Introduction: The Role of Bromopyridinyl Hydrazines in Synthesis
(5-Bromopyridin-2-yl)hydrazine is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of complex molecular architectures, particularly in the field of pharmaceutical and agrochemical research. Its structure incorporates a pyridine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom and a hydrazine moiety. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydrazine group is a potent nucleophile, primarily utilized in the formation of new heterocyclic rings such as triazoles, pyrazoles, and indazoles.[1]
These resultant fused heterocyclic systems are prevalent in a wide array of biologically active molecules, making precursors like (5-Bromopyridin-2-yl)hydrazine highly valuable starting materials for drug discovery programs.[1][2]
| Identifier | Value |
| IUPAC Name | (5-bromopyridin-2-yl)hydrazine[3] |
| CAS Number | 77992-44-0[4] |
| Molecular Formula | C₅H₆BrN₃[3][4] |
| Molecular Weight | 188.03 g/mol [4] |
| Canonical SMILES | C1=C(C=NC(=C1)NN)Br[3] |
| InChI Key | QYQLEYTXFMOLEI-UHFFFAOYSA-N[3] |
Physicochemical and Computed Properties
The physical and chemical properties of (5-Bromopyridin-2-yl)hydrazine dictate its handling, storage, and reactivity. The data presented below is a synthesis of information from chemical databases and supplier specifications.
| Property | Value | Source |
| Physical State | Solid | [3] |
| XLogP3-AA | 1.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Relative Density | 1.82 | [3] |
Synthesis and Core Reactivity
General Synthesis
The synthesis of (5-Bromopyridin-2-yl)hydrazine typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. A common precursor, such as 2,5-dibromopyridine or 2-chloro-5-bromopyridine, is treated with an excess of hydrazine hydrate. The greater lability of the halogen at the 2-position of the pyridine ring facilitates its displacement by the hydrazine nucleophile.
Causality: The reaction is driven by the strong nucleophilicity of hydrazine and is often heated to overcome the activation energy of the aromatic substitution. Using hydrazine hydrate in excess serves both as the reagent and, in some cases, as the solvent.[2][5]
Core Reactivity: Cyclocondensation Reactions
The synthetic utility of (5-Bromopyridin-2-yl)hydrazine is dominated by the reactivity of the hydrazine moiety. It readily undergoes condensation and subsequent cyclization with a variety of carbonyl-containing compounds or their equivalents to form stable five- and six-membered heterocyclic rings. A prominent example is its use in the synthesis of the[6][7][8]triazolo[4,3-a]pyridine scaffold, a privileged core structure in medicinal chemistry.[1]
This transformation involves an initial acylation of the terminal nitrogen of the hydrazine, followed by a dehydrative cyclization to form the fused triazole ring system.
Caption: Synthesis of a triazolopyridine from (5-Bromopyridin-2-yl)hydrazine.
Analytical and Spectroscopic Profile
Proper characterization is essential for confirming the identity and purity of (5-Bromopyridin-2-yl)hydrazine. Below are the expected spectroscopic signatures.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Region (δ 6.5-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions. - Hydrazine Protons (variable): Signals for the NH and NH₂ protons, which may appear as broad singlets and can exchange with D₂O. Their chemical shift is highly dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic Region (δ 100-160 ppm): Five signals for the five carbon atoms of the pyridine ring. The carbon bearing the bromine will be shifted upfield due to the heavy atom effect. |
| FTIR (cm⁻¹) | - 3400–3200: N-H stretching vibrations (often multiple bands) from the hydrazine group.[9] - ~3100–3000: Aromatic C-H stretching. - ~1600–1450: C=N and C=C stretching vibrations of the pyridine ring.[9] |
| Mass Spec. (EI-MS) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 187 and 189, with nearly equal intensity (1:1 ratio), which is the definitive isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[9] |
Experimental Protocol: Synthesis of 6-Bromo-3-(pyridin-3-yl)-[6][7][8]triazolo[4,3-a]pyridine
This protocol is adapted from established literature procedures for the synthesis of triazolopyridines and demonstrates a key application of the title compound.[1]
Caption: Experimental workflow for triazolopyridine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with phosphorus oxychloride (POCl₃, 5 mL), add nicotinic acid (1.23 g, 10 mmol). Stir the mixture until the acid dissolves.
-
Causality: POCl₃ serves as both the solvent and the dehydrating agent required for the final cyclization step. It activates the carboxylic acid for the initial acylation.
-
-
Reagent Addition: Add (5-Bromopyridin-2-yl)hydrazine (1.88 g, 10 mmol) portion-wise to the solution. Maintain stirring for 1 hour at room temperature.
-
Causality: The hydrazine acts as a nucleophile, attacking the activated carboxylic acid to form an acylated hydrazine intermediate. The reaction is typically exothermic and controlled addition is advised.
-
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto 200 mL of crushed ice/water with vigorous stirring.
-
Causality: This step safely quenches the highly reactive excess POCl₃, hydrolyzing it to phosphoric acid. This must be done in a fume hood with appropriate personal protective equipment (PPE).
-
-
Workup - Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH is basic (pH > 8). A solid will precipitate.
-
Causality: The triazolopyridine product is a neutral organic molecule that is insoluble in water. Neutralizing the acidic solution renders the product insoluble, causing it to precipitate out, which separates it from water-soluble inorganic byproducts.
-
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual salts. Dry the solid under reduced pressure overnight.
-
Causality: Filtration is a standard method for isolating a solid product from a liquid. Washing removes impurities, and drying yields the final, pure compound.
-
Safety, Handling, and Storage
(5-Bromopyridin-2-yl)hydrazine and related compounds require careful handling due to their potential toxicity.
-
Hazard Classification: GHS information aggregated from multiple sources indicates that this compound is toxic if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents, acids, and bases.[11]
Applications in Drug Discovery and Chemical Biology
The true value of (5-Bromopyridin-2-yl)hydrazine lies in its role as a versatile scaffold for generating libraries of complex molecules for biological screening.
-
Scaffold for Fused Heterocycles: As demonstrated, it is a key precursor for triazolopyridines, which are known to exhibit a wide range of biological activities, including kinase inhibition and GPCR antagonism.[1]
-
Hydrazine as a Pharmacophore: The hydrazine moiety itself can be a critical pharmacophore. Hydrazine derivatives are known mechanism-based inhibitors of certain enzymes, particularly those that utilize cofactors like FAD or PLP.[12][13] This reactivity can be exploited to design targeted covalent inhibitors.
-
Probes for Chemical Biology: "Clickable" versions of hydrazine-containing molecules are used as chemical biology probes to identify novel protein targets in living cells, aiding in the discovery of new drug targets and mechanisms of action.[12]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from [Link]
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NextSDS. (n.d.). 5-BroMo-2-hydrazinyl-3-Methylpyridine — Chemical Substance Information. Retrieved from [Link]
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Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. Retrieved from [Link]
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Wang, J., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]
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Asian Journal of Chemistry. (2017). A Facile Synthesis, Characterization and Biological Evaluation of Novel Amide Derivatives of[6][7][8]Triazolo[4,3-a]Pyridine. Asian Journal of Chemistry, 29(10), 2235-2239. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]
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Gas-Sensing.com. (2025, March 18). Hydrazine: A Potent Chemical with a Wide Range of Uses. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-2-methoxypyridin-3-amine (C6H7BrN2O). Retrieved from [Link]
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Preprints.org. (n.d.). Figure S1. IR Spectrum of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (1). Retrieved from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
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PubMed. (2017, December 15). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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MDPI. (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
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